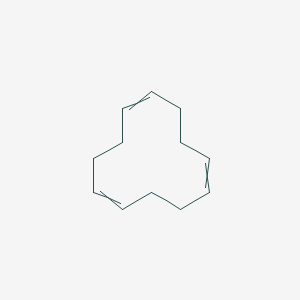
Cyclododeca-1,5,9-trien
Übersicht
Beschreibung
Cyclododeca-1,5,9-triene is a cyclic triene with the molecular formula C₁₂H₁₈. It is a colorless liquid that is primarily used as a precursor in the production of various industrial chemicals. This compound is known for its unique structure, which consists of a twelve-membered ring with three double bonds positioned at the 1, 5, and 9 locations. Cyclododeca-1,5,9-triene is notable for its applications in the synthesis of specialty chemicals and polymers .
Wissenschaftliche Forschungsanwendungen
Cyclododeca-1,5,9-triene has a wide range of applications in scientific research and industry:
Wirkmechanismus
Target of Action
Cyclododeca-1,5,9-triene is a chemical compound that primarily targets the process of trimerization of butadiene . This process is technically the most important process giving access to medium-ring compounds .
Mode of Action
The compound interacts with its targets through a process known as selective trimerization . This process is catalyzed by TiCl4 and ethylaluminum sesquichloride . The interaction results in the formation of 1,5,9-cyclododecatriene .
Biochemical Pathways
The primary biochemical pathway affected by Cyclododeca-1,5,9-triene is the trimerization of butadiene . The downstream effects of this pathway include the production of laurolactam and polyamide-12, which are important specialty engineering plastics for automotive applications . It is also used for the production of macrocyclic musks and agrochemicals .
Pharmacokinetics
It’s known that the compound may react exothermically with reducing agents to release hydrogen gas . In the presence of various catalysts (such as acids) or initiators, it may undergo exothermic addition polymerization reactions .
Result of Action
The molecular and cellular effects of Cyclododeca-1,5,9-triene’s action primarily involve the formation of 1,5,9-cyclododecatriene . This compound is a key intermediate in the production of several important substances, including laurolactam, polyamide-12, macrocyclic musks, and certain agrochemicals .
Action Environment
The action, efficacy, and stability of Cyclododeca-1,5,9-triene can be influenced by various environmental factors. For instance, the presence of strong oxidizing agents can cause it to react vigorously . Additionally, the presence of catalysts or initiators can trigger exothermic addition polymerization reactions .
Biochemische Analyse
Biochemical Properties
Cyclododeca-1,5,9-triene may react vigorously with strong oxidizing agents and may react exothermically with reducing agents to release hydrogen gas
Cellular Effects
It is known to be toxic by skin absorption and ingestion and irritating to skin and eyes .
Molecular Mechanism
It may undergo exothermic addition polymerization reactions in the presence of various catalysts such as acids or initiators .
Temporal Effects in Laboratory Settings
It is known that the yield of Cyclododeca-1,5,9-triene through cyclotrimerization of butadiene is often greater than 80% .
Metabolic Pathways
It is known that Cyclododeca-1,5,9-triene is the raw material for the production of dodecanedioic acid through hydrogenation to cyclododecane followed by air oxidation in the presence of boric acid at elevated temperatures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclododeca-1,5,9-triene is typically synthesized through the cyclotrimerization of butadiene. This reaction is catalyzed by a mixture of titanium tetrachloride and an organoaluminum co-catalyst, such as ethylaluminum sesquichloride . The reaction conditions usually involve moderate temperatures and pressures to facilitate the formation of the twelve-membered ring.
Industrial Production Methods: The industrial production of cyclododeca-1,5,9-triene follows a similar synthetic route. The process involves the trimerization of butadiene in the presence of titanium tetrachloride and ethylaluminum sesquichloride. This method has been commercially used since the 1960s and has undergone various optimizations to improve yield and efficiency . The production capacity for cyclododeca-1,5,9-triene has grown significantly, with several large-scale plants operating globally .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclododeca-1,5,9-triene undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly reactive with strong oxidizing agents and can undergo exothermic addition polymerization reactions in the presence of catalysts or initiators .
Common Reagents and Conditions:
Substitution: It can react with various reagents to form substituted derivatives, depending on the reaction conditions and catalysts used.
Major Products:
1,2-Epoxy-5,9-cyclododecadiene: Formed through epoxidation reactions.
Cyclododecane: Produced via hydrogenation.
Dodecanedioic Acid: Obtained through further oxidation of cyclododecane.
Vergleich Mit ähnlichen Verbindungen
Cyclododeca-1,5,9-triene can be compared with other cyclic trienes and related compounds:
Cyclododecatriene: This compound has several isomers, including trans, trans, cis-1,5,9-cyclododecatriene, which is used in the production of nylon-12.
Cyclododecane: A hydrogenated derivative of cyclododeca-1,5,9-triene, used in the production of dodecanedioic acid.
1,2,4-Trivinylcyclohexane: Formed as a minor product in the isomerization of cyclododeca-1,5,9-triene under photochemical conditions.
Cyclododeca-1,5,9-triene is unique due to its specific reactivity and applications in the synthesis of high-value chemicals and materials. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in both research and industrial settings.
Eigenschaften
CAS-Nummer |
4904-61-4 |
|---|---|
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
(5E,9E)-cyclododeca-1,5,9-triene |
InChI |
InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7-10H,3-6,11-12H2/b2-1+,9-7+,10-8? |
InChI-Schlüssel |
ZOLLIQAKMYWTBR-MBKAWSJDSA-N |
SMILES |
C1CC=CCCC=CCCC=C1 |
Isomerische SMILES |
C1C=CCC/C=C/CC/C=C/C1 |
Kanonische SMILES |
C1CC=CCCC=CCCC=C1 |
Siedepunkt |
447.8 °F at 760 mmHg (USCG, 1999) 240 °C at 101.3 kPa |
Color/Form |
Colorless Liquid |
Dichte |
0.8925 (USCG, 1999) - Less dense than water; will float 0.89 at 20 °C/20 °C Density: 0.84 g/cu cm at 100 °C |
Flammpunkt |
160 °F (USCG, 1999) 71 °C 88 °C closed cup |
melting_point |
-0.4 °F (USCG, 1999) -17 °C |
Key on ui other cas no. |
676-22-2 4904-61-4 |
Physikalische Beschreibung |
1,5,9-cyclododecatriene appears as a colorless liquid. Toxic by skin absorption and ingestion and irritating to skin and eyes. Used to make other chemicals. Colorless liquid; [CAMEO] Very faintly yellow clear liquid; [MSDSonline] |
Piktogramme |
Acute Toxic; Environmental Hazard |
Löslichkeit |
In water, 0.47 mg/L at 25 °C (est) |
Synonyme |
1,5,9-cyclododecatriene c-CDDT cyclododecatriene |
Dampfdruck |
0.08 [mmHg] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
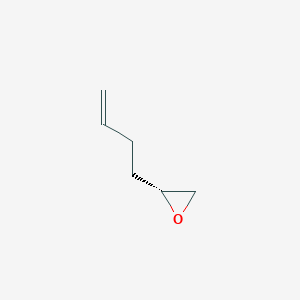
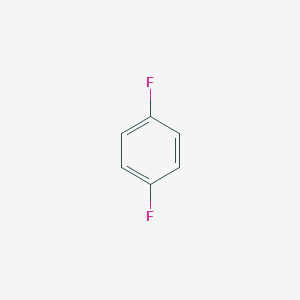
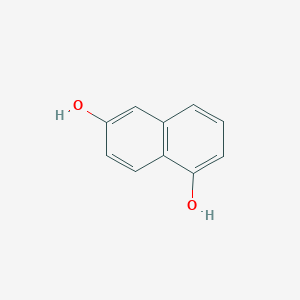
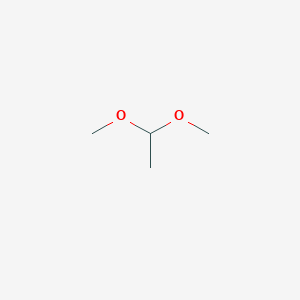
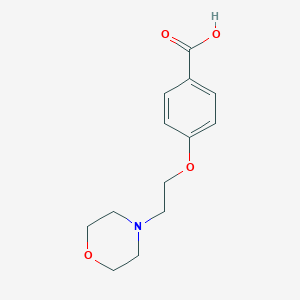
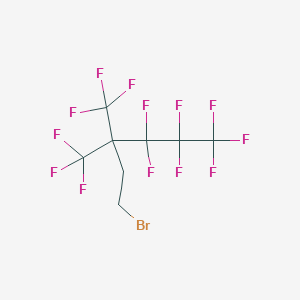
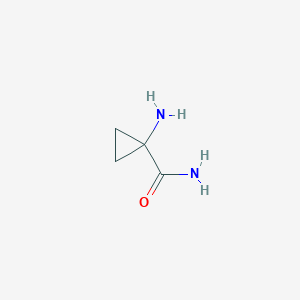
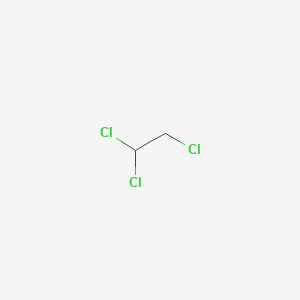
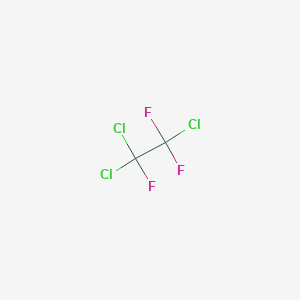
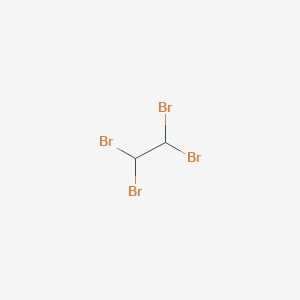
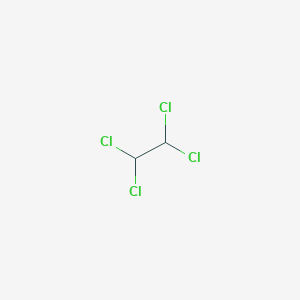
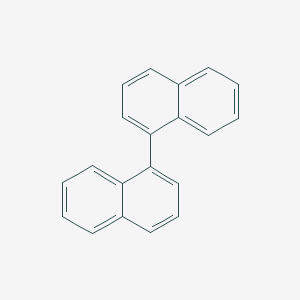
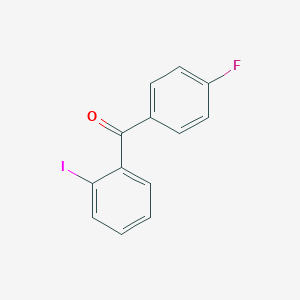
![11H-Benzo[a]fluorene](/img/structure/B165204.png)
